molecular formula C17H24FNO2 B13788106 Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate

Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate

Cat. No.: B13788106
M. Wt: 293.4 g/mol
InChI Key: QXIHYRHEHSBJLT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate is an organic compound with a complex structure that includes a fluorinated benzoate ester and a cyclohexylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-cyclohexylethylamine, which is then reacted with 5-fluorobenzoic acid under esterification conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-cyclohexylethyl)amino]benzoate
  • Ethyl 2-[(2-cyclohexylethyl)amino]-4-fluorobenzoate
  • Ethyl 2-[(2-cyclohexylethyl)amino]-3-fluorobenzoate

Uniqueness

Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzoate ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H24FNO2

Molecular Weight

293.4 g/mol

IUPAC Name

ethyl 2-(2-cyclohexylethylamino)-5-fluorobenzoate

InChI

InChI=1S/C17H24FNO2/c1-2-21-17(20)15-12-14(18)8-9-16(15)19-11-10-13-6-4-3-5-7-13/h8-9,12-13,19H,2-7,10-11H2,1H3

InChI Key

QXIHYRHEHSBJLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)NCCC2CCCCC2

Origin of Product

United States

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